1,3,7,8-Tetrachlorodibenzo-P-dioxin

Overview

Description

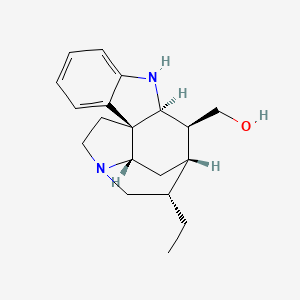

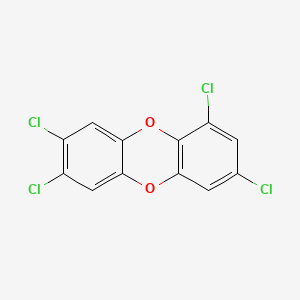

1,3,7,8-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, commonly known as a dioxin. It is a colorless solid with no distinguishable odor at room temperature. This compound is known for its high toxicity and environmental persistence. It is often formed as an unwanted byproduct in various industrial processes, such as the production of herbicides and the incomplete combustion of organic materials .

Mechanism of Action

Target of Action

The primary target of 1,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor present in all cells and is involved in the expression of genes .

Mode of Action

TCDD interacts with its target, the AhR, by binding to it . This binding triggers a series of events, including the dissociation of the AhR from its complex, its translocation into the nucleus, and its dimerization with a partner molecule, Arnt . The resulting complex acts as a nuclear transcription factor, binding to the DRE (dioxin response element) located in the promoter region of genes that are directly controlled by the AhR .

Biochemical Pathways

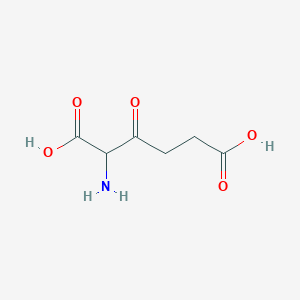

TCDD affects several biochemical pathways. It has been shown to either increase or decrease the expression of several hundred genes in rats . Classic examples of such genes are those of enzymes activating the breakdown of foreign and often toxic compounds . A study found that a fungus strain degraded TCDD to form intermediates, including 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid .

Pharmacokinetics

TCDD is a poor substrate for detoxification systems such as the microsomal cytochrome P450 enzymes . Due to its relative resistance to metabolism, TCDD persists in the body, with a half-life in humans on the order of 7 to 10 years . Therefore, TCDD tends to accumulate in human tissues over time .

Result of Action

The molecular and cellular effects of TCDD’s action are diverse. It can cause reproductive and developmental problems, damage the immune system, interfere with hormones, and cause cancer . It can also inhibit cell proliferation and induce apoptosis of preneoplastic hepatocytes .

Biochemical Analysis

Biochemical Properties

1,3,7,8-Tetrachlorodibenzo-P-dioxin plays a significant role in biochemical reactions primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, this compound activates this receptor, which then translocates to the nucleus and influences the expression of various genes involved in xenobiotic metabolism. This interaction leads to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1), which is crucial for the metabolism of many organic pollutants .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the AhR. This disruption can lead to altered gene expression and changes in cellular metabolism. For instance, in immune cells, this compound can suppress the differentiation of B cells into plasma cells, thereby impairing the humoral immune response . Additionally, it can induce oxidative stress and inflammation in liver cells, contributing to hepatic steatosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AhR, a ligand-activated transcription factor Upon binding, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT)These genes include those encoding for xenobiotic-metabolizing enzymes such as CYP1A1 . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained activation of the AhR pathway, resulting in chronic inflammation and oxidative stress . Additionally, its persistence in the environment and biological systems can lead to long-term toxic effects, including carcinogenesis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can induce subtle changes in gene expression and cellular metabolism. At higher doses, it can cause severe toxic effects, including immunosuppression, hepatotoxicity, and teratogenesis . For instance, in rodent models, high doses of this compound have been associated with liver tumors and other adverse health effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the AhR. Upon activation, AhR induces the expression of phase I and phase II xenobiotic-metabolizing enzymes, including CYP1A1. These enzymes play a crucial role in the detoxification and elimination of this compound and other related compounds . Additionally, this compound can influence lipid metabolism, leading to hepatic steatosis and other metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. It tends to accumulate in lipid-rich tissues such as the liver and adipose tissue . The compound is transported in the bloodstream bound to plasma proteins and can cross cellular membranes to reach its target sites. Its distribution is also influenced by its interaction with transporters and binding proteins .

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it binds to the AhR. Upon activation, the AhR-1,3,7,8-Tetrachlorodibenzo-P-dioxin complex translocates to the nucleus to exert its effects on gene expression . This subcellular localization is crucial for its role in modulating cellular responses to environmental toxins. Additionally, its interaction with other cellular compartments, such as the endoplasmic reticulum, can influence its activity and function .

Preparation Methods

1,3,7,8-Tetrachlorodibenzo-P-dioxin can be synthesized through several methods. One common synthetic route involves the chlorination of dibenzo-p-dioxin. This process typically requires the use of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions . Industrial production methods often involve the use of high-resolution gas chromatography coupled with mass spectrometry to ensure the purity and quality of the compound .

Chemical Reactions Analysis

1,3,7,8-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Scientific Research Applications

1,3,7,8-Tetrachlorodibenzo-P-dioxin has several scientific research applications:

Comparison with Similar Compounds

1,3,7,8-Tetrachlorodibenzo-P-dioxin is part of a larger group of compounds known as polychlorinated dibenzo-p-dioxins (PCDDs). Similar compounds include:

2,3,7,8-Tetrachlorodibenzo-P-dioxin: This is the most toxic congener of dioxins and is often used as a reference compound for toxicity studies.

Polychlorinated dibenzofurans (PCDFs): These compounds are structurally similar to PCDDs but differ in the position of chlorine atoms.

Polychlorinated biphenyls (PCBs): These compounds have similar toxicological properties and mechanisms of action but differ in their chemical structure.

This compound is unique due to its specific chlorine substitution pattern, which contributes to its high toxicity and environmental persistence .

Properties

IUPAC Name |

1,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTDIAYLYJBYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872030 | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-46-1 | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEE3RG9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.